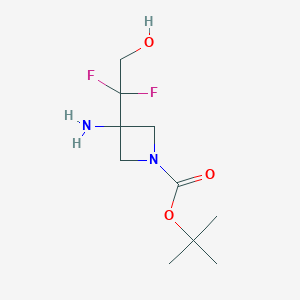

Tert-butyl 3-amino-3-(1,1-difluoro-2-hydroxy-ethyl)azetidine-1-carboxylate

Description

Tert-butyl 3-amino-3-(1,1-difluoro-2-hydroxy-ethyl)azetidine-1-carboxylate is a fluorinated azetidine derivative characterized by a four-membered azetidine ring functionalized with:

- A tert-butyl carbamate group (Boc) at position 1.

- An amino group (-NH2) and a 1,1-difluoro-2-hydroxyethyl substituent at position 2.

This compound is of interest in medicinal chemistry as a building block for drug discovery, particularly for central nervous system (CNS) targets or enzyme inhibitors .

Propriétés

IUPAC Name |

tert-butyl 3-amino-3-(1,1-difluoro-2-hydroxyethyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2O3/c1-8(2,3)17-7(16)14-4-9(13,5-14)10(11,12)6-15/h15H,4-6,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRASFGSKQDTTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C(CO)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-3-(1,1-difluoro-2-hydroxy-ethyl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

Introduction of the Difluoro Group: The difluoro group can be introduced through a fluorination reaction using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

Protection of the Amino Group: The amino group is protected using a tert-butyl carbamate (Boc) group to prevent unwanted side reactions during subsequent steps.

Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of tert-butyl 3-amino-3-(1,1-difluoro-2-hydroxy-ethyl)azetidine-1-carboxylate may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 3-amino-3-(1,1-difluoro-2-hydroxy-ethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can be reduced to remove the difluoro group or reduce the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The amino group can participate in substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form new derivatives.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, m-CPBA

Reduction: LiAlH4, NaBH4

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Formation of carbonyl derivatives

Reduction: Formation of alcohols or removal of difluoro groups

Substitution: Formation of new derivatives with substituted amino groups

Applications De Recherche Scientifique

Tert-butyl 3-amino-3-(1,1-difluoro-2-hydroxy-ethyl)azetidine-1-carboxylate has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.

Materials Science: The unique chemical properties of the azetidine ring make it suitable for the development of novel materials with specific properties, such as polymers or coatings.

Biological Studies: The compound can be used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, enabling the development of new synthetic methodologies.

Mécanisme D'action

The mechanism of action of tert-butyl 3-amino-3-(1,1-difluoro-2-hydroxy-ethyl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the difluoro group and the azetidine ring can influence its binding affinity and selectivity, leading to potential therapeutic effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The following table compares the structural attributes of the target compound with closely related analogs:

*Calculated based on molecular formula.

Key Observations:

- Fluorination Impact : The difluoro and trifluoro analogs (target compound and ) exhibit increased electronegativity and lipophilicity compared to hydroxymethyl or fluoromethyl derivatives. This may improve membrane permeability and resistance to oxidative metabolism .

- Amino Group: All compounds retain the 3-amino group, enabling further derivatization (e.g., amide bond formation) for drug candidate optimization .

Target Compound

Azetidine Ring Formation: Cyclization of a β-amino alcohol precursor under Mitsunobu conditions or via reductive amination.

Boc Protection : Introduction of the tert-butyl carbamate group using di-tert-butyl dicarbonate (Boc2O) .

Difluoro-hydroxyethyl Installation : Possible methods include nucleophilic substitution or fluorination of a ketone intermediate using reagents like Deoxo-Fluor .

Physicochemical Properties

- Stability : Fluorination generally increases metabolic stability. The trifluoro analog () may exhibit superior stability due to stronger C-F bonds.

- Spectroscopic Data : While NMR data for the target compound is unavailable, analogs like tert-butyl 3-(2-isopropoxy-2-oxoethylidene)azetidine-1-carboxylate () show distinct shifts for substituent protons (e.g., δ 5.74 ppm for vinylic H), highlighting the electronic influence of substituents.

Activité Biologique

Tert-butyl 3-amino-3-(1,1-difluoro-2-hydroxy-ethyl)azetidine-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C10H18F2N2O3

- Molecular Weight : 240.25 g/mol

This structure features a tert-butyl group, an amino group, and a difluoro-hydroxyethyl moiety, which contribute to its biological activity.

Mechanisms of Biological Activity

Tert-butyl 3-amino-3-(1,1-difluoro-2-hydroxy-ethyl)azetidine-1-carboxylate exhibits several biological activities, primarily through interactions with various molecular targets:

-

Anticancer Activity :

- The compound has shown promise in vitro against various cancer cell lines. For example, modifications of similar azetidine derivatives have demonstrated significant cytotoxicity in human colon adenocarcinoma (HT-29) and breast cancer cell lines.

- A related study indicated that derivatives featuring azetidine structures can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

-

Enzyme Inhibition :

- Compounds with similar structures have been reported to inhibit key enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are involved in tumor progression and metastasis.

-

Neuroprotective Effects :

- Some derivatives have shown potential neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Case Study 1: Antitumor Activity

A study evaluated the effects of tert-butyl azetidine derivatives on several cancer cell lines. The results indicated that certain modifications led to a significant reduction in viability across multiple cancer types:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT-29 | 5.4 | Induction of apoptosis |

| MCF-7 | 7.2 | Cell cycle arrest |

| A549 | 4.9 | Inhibition of HDAC activity |

These findings suggest that the biological activity of tert-butyl 3-amino-3-(1,1-difluoro-2-hydroxy-ethyl)azetidine-1-carboxylate may be enhanced by structural modifications that improve potency against specific cancer types.

Case Study 2: Enzyme Inhibition

Research on related compounds has demonstrated their ability to inhibit human deacetylase Sirtuin 2 (SIRT2), which is implicated in various diseases including cancer and neurodegeneration:

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Tert-butyl derivative A | 22.5 | SIRT2 |

| Tert-butyl derivative B | 15.0 | CA II |

These results indicate that the biological activity of these compounds can be attributed to their ability to modulate enzyme activity, potentially leading to therapeutic applications in cancer treatment and neuroprotection.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 3-amino-3-(1,1-difluoro-2-hydroxy-ethyl)azetidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or oxidation of hydroxymethyl precursors. For example, tert-butyl azetidine derivatives are often prepared using tert-butyl carbamate protection, followed by functionalization with difluoro-hydroxyl groups. A typical protocol involves reacting azetidine precursors with 1,1-difluoro-2-hydroxyethylamine in dichloromethane (DCM) at 0–20°C, using triethylamine (Et3N) as a base and DMAP as a catalyst . Oxidation of hydroxymethyl intermediates (e.g., tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate) to hydroxyl groups can be achieved via Swern or Dess-Martin oxidation . Optimization includes adjusting reaction temperature, catalyst loading, and solvent polarity to improve yields.

Q. How can the purity of tert-butyl 3-amino-3-(1,1-difluoro-2-hydroxy-ethyl)azetidine-1-carboxylate be ensured during purification?

- Methodological Answer : Purification typically involves silica gel chromatography using gradients of nonpolar/polar solvents (e.g., petroleum ether/ethyl acetate). For polar intermediates, reverse-phase HPLC with acetonitrile/water mixtures is effective. Recrystallization from ethanol or dichloromethane/hexane can further enhance purity. Analytical techniques like TLC and LC-MS should monitor progress, with target purity >95% confirmed by <sup>1</sup>H/<sup>19</sup>F NMR integration .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for the azetidine ring (δ 3.5–4.5 ppm), tert-butyl group (δ 1.4 ppm), and hydroxyl proton (δ 2.5–3.5 ppm, broad).

- <sup>19</sup>F NMR : Confirm difluoro groups (δ -120 to -130 ppm for CF2).

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm<sup>-1</sup>) and hydroxyl (-OH, ~3400 cm<sup>-1</sup>) stretches.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C10H18F2N2O3) .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis, and what methods validate enantiomeric purity?

- Methodological Answer : Chiral auxiliaries or enantioselective catalysis (e.g., Sharpless epoxidation) can preserve stereochemistry. For validation:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol eluents to resolve enantiomers.

- X-ray Crystallography : Resolve absolute configuration via SHELXL refinement of single crystals .

- Optical Rotation : Compare experimental [α]D values with literature for chiral analogs .

Q. What computational strategies predict the compound’s reactivity in drug discovery contexts?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to biological targets (e.g., enzymes or receptors).

- MD Simulations : Assess stability of ligand-target complexes in explicit solvent (e.g., water/ions) over 100+ ns trajectories .

Q. How can crystallographic data resolve contradictions in reported structural conformations?

- Methodological Answer : High-resolution X-ray data (≤1.0 Å) processed via SHELXL can distinguish between alternative conformations. For ambiguous cases:

- Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twinning fractions.

- Disorder Modeling : Apply PART/SUMP restraints for overlapping groups.

- Validation Tools : Check Rfree, Ramachandran plots, and electron density maps (e.g., Coot) .

Q. What mechanistic insights explain its reactivity under photoredox or acidic conditions?

- Methodological Answer :

- Photoredox Catalysis : Use [Ru(bpy)3]<sup>2+</sup> or Ir(ppy)3 to generate radicals via single-electron transfer (SET). Monitor intermediates by EPR or UV-vis spectroscopy.

- Acidic Hydrolysis : Study pH-dependent degradation (e.g., HCl/THF) via <sup>19</sup>F NMR to track CF2 → COOH conversion.

- Kinetic Isotope Effects (KIE) : Compare <sup>1</sup>H/<sup>2</sup>H reaction rates to identify rate-determining steps .

Q. How do structural modifications (e.g., fluorination) impact its physicochemical properties?

- Methodological Answer :

- LogP Measurement : Use shake-flask/HPLC methods to compare hydrophobicity of fluorinated vs. non-fluorinated analogs.

- Thermal Analysis : DSC/TGA assess stability (Tm/Td). Fluorination often increases thermal stability.

- Solubility : Test in PBS/EtOH via nephelometry. CF2 groups may reduce aqueous solubility .

Q. What strategies mitigate racemization during functional group transformations?

- Methodological Answer :

- Low-Temperature Reactions : Perform acylations/alkylations at -20°C to minimize epimerization.

- Protecting Groups : Use Fmoc/Boc for amines to stabilize stereocenters.

- In Situ Monitoring : ReactIR or <sup>19</sup>F NMR tracks chiral integrity in real time .

Data Contradiction Analysis

- Synthetic Yields : reports 76% yield for a related azetidine under photoredox conditions, while cites 42% for hydroxymethyl oxidation. Contradictions arise from differing substrates/catalysts. Resolution: Optimize light intensity (e.g., blue LEDs) and catalyst loading .

- Crystallographic Refinement : SHELXL ( ) may conflict with automated software (e.g., Olex2) in modeling disorder. Cross-validate with independent refinements and omit maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.